molecular formula C15H13F2NO4 B023523 (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate CAS No. 106939-34-8

(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Numéro de catalogue: B023523
Numéro CAS: 106939-34-8
Poids moléculaire: 309.26 g/mol
Clé InChI: TZSXJUSNOOBBOP-ZETCQYMHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C15H13F2NO4 and its molecular weight is 309.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Amélioration pharmaceutique

Le (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate a été utilisé pour créer des systèmes eutectiques profonds avec des acides gras comme l'acide caprique et l'acide géranique. Ces systèmes améliorent les propriétés pharmaceutiques du levofloxacine, telles que sa solubilité et son activité antibactérienne . La combinaison avec l'acide géranique, en particulier, a montré une amélioration triplée de la solubilité par rapport aux solutions aqueuses .

Activité antibactérienne

Les nouvelles formulations du this compound avec des acides gras ont démontré des effets synergiques contre une gamme de bactéries Gram-négatives, y compris les souches sensibles et résistantes au levofloxacine . Cela indique une stratégie potentielle pour lutter contre la résistance aux antimicrobiens.

Prévention de la chélation

Le this compound a été formulé en prodrogues esters pour prévenir la formation de chélates avec des ions métalliques comme l'aluminium. Ceci est particulièrement important pour prévenir la diminution de la biodisponibilité lorsque le levofloxacine est administré avec des antiacides .

Amélioration de la biodisponibilité

Les prodrogues esters du this compound, telles que l'ester cilexetil et l'ester medoxomil, ont été synthétisées pour améliorer la lipophilie et, par conséquent, la biodisponibilité du levofloxacine. Ces prodrogues sont chimiquement stables et peuvent libérer le levofloxacine dans les systèmes biologiques .

Stabilité chimique

La stabilité chimique des prodrogues esters du this compound a été un axe de recherche important, afin de garantir que le médicament actif soit libéré à la vitesse et à l'endroit souhaités dans l'organisme. Cette stabilité est cruciale pour maintenir l'efficacité du médicament .

Stabilité enzymatique

Bien que les prodrogues esters soient chimiquement stables, leur stabilité enzymatique est également un facteur critique. Des études ont montré que ces prodrogues peuvent être converties enzymatiquement en levofloxacine dans des échantillons biologiques, ce qui est essentiel pour leur fonction de prodrogues .

Solubilisation pour l'activité antibactérienne

La solubilisation du this compound dans des systèmes eutectiques profonds a montré qu'elle améliore son activité antibactérienne. Cette approche pourrait conduire à des traitements plus efficaces des infections bactériennes .

Applications pharmaceutiques vertes

L'utilisation du this compound en conjonction avec des acides gras pour former des systèmes eutectiques profonds est considérée comme une stratégie pharmaceutique verte et innovante. Non seulement elle améliore les propriétés du médicament, mais elle s'aligne également sur les pratiques durables <svg class="icon" height="16" p-id="17

Mécanisme D'action

Target of Action

Levofloxacin, the active form of Levofloxacin Acid Ester, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Levofloxacin exerts its antimicrobial activity by inhibiting the supercoiling activity of DNA gyrase and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria .

Biochemical Pathways

It is known that the inhibition of dna gyrase and topoisomerase iv disrupts the bacterial dna replication process, leading to bacterial cell death .

Pharmacokinetics

Levofloxacin exhibits excellent pharmacokinetic properties. It is described by a linear 2-compartment open model with first-order elimination . The bioavailability of oral Levofloxacin approaches 100% and is little affected by the administration with food . Levofloxacin is widely distributed throughout the body, with a mean volume of distribution of 1.1 L/kg, and penetrates well into most body tissues and fluids . Approximately 80% of Levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .

Result of Action

The primary result of Levofloxacin’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it effective in treating a wide range of infections caused by susceptible bacteria, including infections of the upper respiratory tract, skin and skin structures, urinary tract, and prostate .

Action Environment

The action of Levofloxacin can be influenced by various environmental factors. For instance, the presence of certain fatty acids can enhance the pharmaceutical properties and the antibacterial activity of Levofloxacin . Furthermore, the polymorphism of Levofloxacin can affect its stability and solubility . Therefore, the environment in which Levofloxacin is administered can significantly influence its action, efficacy, and stability.

Activité Biologique

(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and anti-inflammatory effects, and discusses its mechanisms of action and potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C15H13F2NO4, with a molecular weight of approximately 309.26 g/mol. The compound features a bicyclic oxazinoquinoline core with difluoromethyl substitutions at positions 9 and 10. This unique structure contributes to its biological activity and interaction with various biological targets .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Preliminary studies suggest that the compound binds to bacterial DNA and inhibits replication processes. This mechanism positions it as a candidate for development as an antimicrobial agent .

Table 1: Summary of Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
E. coli32 µg/mLDNA binding
S. aureus16 µg/mLDNA replication inhibition
P. aeruginosa64 µg/mLUnknown

Anti-inflammatory Effects

In addition to its antibacterial properties, (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo has shown potential anti-inflammatory effects in vitro. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures . However, comprehensive studies are required to fully elucidate these effects.

Table 2: In Vitro Anti-inflammatory Activity

Cell LineCytokine Inhibition (%)Concentration (µM)
RAW264.7 (macrophages)IL-6: 50%10
THP-1 (monocytes)TNF-alpha: 30%5

The biological activity of (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo appears to stem from its ability to interact with nucleic acids and proteins involved in bacterial growth and inflammation. The difluoromethyl groups enhance its reactivity and binding affinity towards biological targets .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of (S)-Ethyl 9,10-difluoro against multi-drug resistant strains of E. coli. Results demonstrated a significant reduction in bacterial load in treated samples compared to controls.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced swelling and lower levels of inflammatory cytokines compared to untreated controls.

Safety Profile

While the compound exhibits promising biological activity, safety assessments are crucial. The presence of fluorine atoms raises concerns regarding potential toxicity and reactivity. General safety considerations suggest handling the compound with care due to its irritant properties .

Propriétés

IUPAC Name

ethyl (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSXJUSNOOBBOP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)F)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN2[C@H](COC3=C2C(=CC(=C3F)F)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356837
Record name Ethyl (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106939-34-8
Record name Ethyl (3S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106939-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-9,10-Difluoro-2,3-dihidro-3-metil-7-oxo-7H-pyrido(1,2,3-de)-1,4-benzoxacine-6-carboxilic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106939348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.218.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.